N-二十烷酰鞘氨醇

描述

Synthesis Analysis

The synthesis of N-icosanoylsphingosine derivatives involves multi-step chemical processes. For instance, a study by Mori and Matsuda (1991) detailed the synthesis of an esterified cerebroside, closely related to N-icosanoylsphingosine, from D-glucose, L-serine, pentadecanolide, and linoleic acid, highlighting the complexity of synthesizing sphingosine derivatives (Mori & Matsuda, 1991).

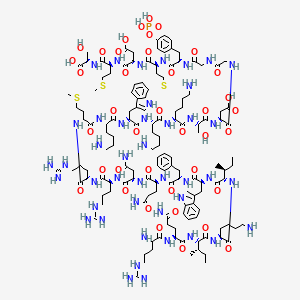

Molecular Structure Analysis

The molecular structure of N-icosanoylsphingosine and its analogues is characterized by specific configurations of carbon, hydrogen, and oxygen atoms, contributing to their biological functions. The structural characterization of these molecules often utilizes high-field 1H-NMR spectrum analysis, as demonstrated in the synthesis and characterization of related sphingosine compounds (Mori & Matsuda, 1991).

Chemical Reactions and Properties

N-icosanoylsphingosine undergoes various chemical reactions, including acylation and dehydrogenation, contributing to its diverse biological roles. For example, studies on sphingomyelin synthesis describe the acylation of sphingosine-1-phosphocholine to form N-acyl sphingomyelin, demonstrating the chemical versatility of sphingosine derivatives (Ahmad, Sparrow, & Morrisett, 1985).

Physical Properties Analysis

The physical properties of N-icosanoylsphingosine, such as melting point, solubility, and phase behavior, are crucial for its function within cellular membranes. The thermotropic properties of sphingomyelin derivatives, closely related to N-icosanoylsphingosine, have been studied to understand how these physical characteristics influence biological membranes (Ahmad, Sparrow, & Morrisett, 1985).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of N-icosanoylsphingosine, impact its biological functions and potential as a therapeutic agent. For example, the semi-synthesis of sphingomyelin derivatives with reporter groups highlights the chemical modifications possible on sphingosine backbones, affecting their interaction with cellular components (Ahmad, Sparrow, & Morrisett, 1985).

科学研究应用

神经保护和神经炎症:FTY720(芬戈莫德),鞘氨醇-1-磷酸的结构类似物,与N-二十烷酰鞘氨醇相关,已被证明具有神经保护特性。它可以减轻兴奋性毒性神经炎症,可能与多发性硬化症等疾病相关(Cipriani等人,2015年)。

癌症治疗:某些鞘氨醇衍生物,在结构上与N-二十烷酰鞘氨醇相关,已被确认为潜在的抗癌剂。这些化合物已显示出对人肿瘤细胞生长的抑制作用(Endo等人,1991年)。

心脏功能调节:鞘氨醇,一种相关化合物,已被研究其对心脏肌细胞Ca2+调节的影响。它可以抑制细胞内Ca2+瞬态和L型Ca2+通道电导,表明在调节心脏收缩力方面具有潜在作用(McDonough等人,1994年)。

细胞增殖:发现鞘氨醇通过蛋白激酶C非依赖性途径刺激某些细胞类型的DNA合成和细胞增殖。这表明在细胞生长调控中具有潜在作用(Zhang等人,1990年)。

胚胎癌细胞的分化:编码鞘氨醇-1-磷酸裂合酶的SPL基因参与F9胚胎癌细胞向原始内胚层的分化。该基因的破坏导致加速分化,突出了鞘氨醇-1-磷酸在细胞分化过程中的作用(Kihara等人,2003年)。

安全和危害

The safety and hazards associated with N-icosanoylsphingosine are not explicitly mentioned in the retrieved resources. More research may be needed to fully understand its safety profile and potential hazards.

未来方向

The future directions of research on N-icosanoylsphingosine are not explicitly mentioned in the retrieved resources. More research may be needed to fully understand its potential applications and implications.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.

属性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+/t36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBWIAOWSABHFI-NUKVNZTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H75NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-icosanoylsphingosine | |

CAS RN |

7344-02-7 | |

| Record name | Cer(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)

![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)